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molecular formula C9H12N2O2 B1319899 2-Isopropyl-5-nitroaniline CAS No. 132475-93-5

2-Isopropyl-5-nitroaniline

Cat. No. B1319899
M. Wt: 180.2 g/mol
InChI Key: VKEVGYZHNPSPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614327B2

Procedure details

2-Isopropyl-5-nitro-aniline (1.89 g, 10.49 mmol) was added dropwise to a mixture of conc. H2SO4 (9 mL) and H2O (50 mL). This reaction mixture was cooled to 0° C. and a solution of NaNO2 (763 mg, 11.06 mmol) in H2O (2 mL) was added. The reaction mixture was stirred for 10 minutes and then 1 g of urea was added to decompose the excess NaNO2, followed by the addition of 10 mL of 1:2 conc. H2SO4: H2O. The reaction mixture was then refluxed for 10 minutes, cooled to room temperature and extracted with EtOAc, washed with brine, dried over MgSO4, filtered and concentrated. The residue was then purified via silica gel column chromatography using 10 to 20% EtOAc in hexanes to obtain 2-isopropyl-5-methyl-phenol (1.41 g, 89%). 1H NMR (400 MHz, CDCl3) δ 7.79 (dd, J=8.5, 2.3 Hz, 1H), 7.63 (d, J=2.3 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 7.26 (s, 1H), 3.39-3.18 (m, 1H), 1.29-1.26 (m, 6H).
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
763 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][C:8]([N+]([O-])=O)=[CH:7][C:5]=1N)([CH3:3])[CH3:2].OS(O)(=O)=O.N([O-])=O.[Na+].N[C:24](N)=O.[OH2:27]>>[CH:1]([C:4]1[CH:10]=[CH:9][C:8]([CH3:24])=[CH:7][C:5]=1[OH:27])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
763 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified via silica gel column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)C1=C(C=C(C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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